![molecular formula C17H26N2O4 B13697123 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenoxyethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol typically involves the reaction of 4-(4-Boc-1-piperazinyl)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of 2-[4-(1-piperazinyl)phenoxy]ethanol.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with piperazine moieties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol largely depends on its interactions with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The phenoxyethanol moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could be relevant in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Boc-1-piperazinyl)acetic acid: Similar in structure but with an acetic acid moiety instead of phenoxyethanol.
4-Boc-piperazine-2-carboxylic acid: Contains a carboxylic acid group instead of phenoxyethanol.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Features a pyrimidine ring and boronic acid ester instead of phenoxyethanol
Uniqueness
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol is unique due to its combination of a Boc-protected piperazine ring and a phenoxyethanol moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological applications.
Propiedades
Fórmula molecular |
C17H26N2O4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(2-hydroxyethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-4-6-15(7-5-14)22-13-12-20/h4-7,20H,8-13H2,1-3H3 |
Clave InChI |
SMNQHVYRHVDBFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


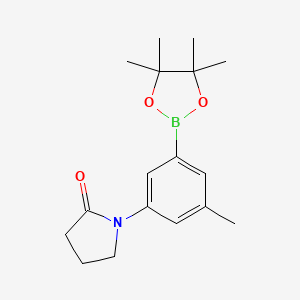
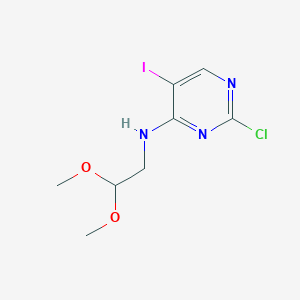

![10-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697064.png)
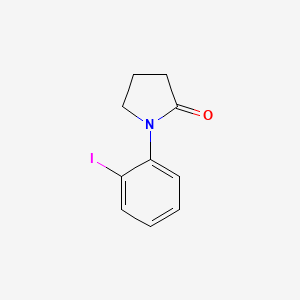
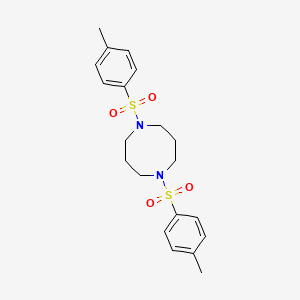

![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid](/img/structure/B13697099.png)
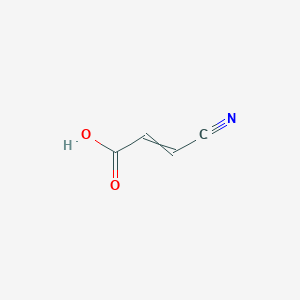




![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)
